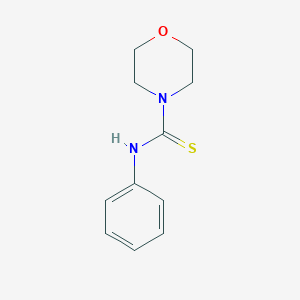

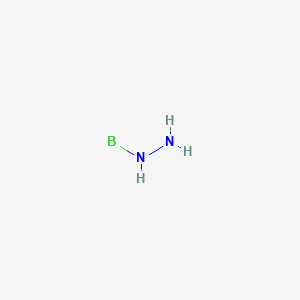

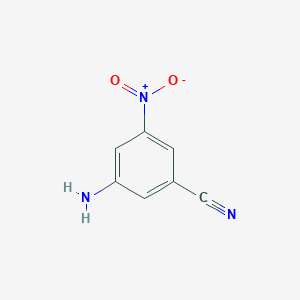

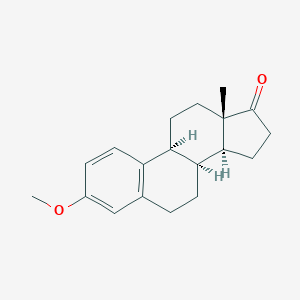

3-氨基-5-硝基苯甲腈

描述

Synthesis Analysis

The synthesis of 3-Amino-5-nitrobenzonitrile and related compounds can involve several methods, including nitrosation reactions and subsequent reactions involving iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods highlight the versatility of synthesizing aminobenzonitriles, offering pathways to other related compounds through efficient and scalable procedures (Chen et al., 2018).

Molecular Structure Analysis

Molecular structure analyses often involve crystallography and spectroscopy. For compounds similar to 3-Amino-5-nitrobenzonitrile, studies have detailed their crystal structures, showcasing the orientation and spatial arrangement of functional groups, which significantly influence their chemical reactivity and interactions (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-5-nitrobenzonitrile often explore its reactivity towards various nucleophiles and electrophiles. Studies have investigated its participation in substitution reactions, highlighting the regioselectivity and conditions favorable for substituting functional groups to yield desired products (Dalinger et al., 2000).

Physical Properties Analysis

The physical properties of 3-Amino-5-nitrobenzonitrile, such as melting points, boiling points, and solubility, are crucial for its application in various domains. The compound's solid-state structure, determined through X-ray diffraction, provides insights into its stability, packing, and potential for forming supramolecular assemblies (Maciejewska et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-Amino-5-nitrobenzonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are defined by its functional groups. Studies on similar compounds have revealed intricate details about their reactivity patterns, offering pathways for designing novel reactions and synthesizing new materials (Shevelev et al., 2001).

科学研究应用

催化氢化

3-氨基-5-硝基苯甲腈在催化氢化过程中发挥作用。一项研究使用Raney镍催化剂在不同溶剂甲醇和二恶烷中展示了其氢化过程,突出了硝基基团相对于腈基团在氢化中的重要性。该研究发现3-和4-硝基苯甲腈被氢化为主要胺,为这类化合物的催化氢化机制提供了见解(Koprivova & Červený, 2008)。

新化合物的合成

这种化合物在合成新的化学结构方面至关重要。一项研究报道了从2-氨基-5-硝基苯甲腈合成6-硝基螺[3,1-苯并噁嗪-2,1′-环己烷]-4(1H)-亚胺,扩展了创造具有独特性质的新化合物的可能性(Li et al., 2006)。

DNA/RNA螺旋破坏

在生物化学中,3-氨基-5-硝基苯甲腈衍生物已被研究其破坏DNA/RNA螺旋形成的潜力。这种破坏被归因于-NO2基团的灵活性,使其成为抗病毒前药开发中的研究对象(Palafox et al., 2022)。

腐蚀抑制研究

在材料科学中的一个实际应用涉及使用3-氨基-5-硝基苯甲腈衍生物作为轻钢的腐蚀抑制剂。结合实验方法和计算研究的研究表明其在保护酸性环境中的钢表面方面的有效性(Chaouiki et al., 2018)。

安全和危害

属性

IUPAC Name |

3-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQBJWMDPBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459367 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-nitrobenzonitrile | |

CAS RN |

10406-92-5 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)